N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a thiophen-3-ylmethyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the preparation of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid using thionyl chloride.
Introduction of the Cyclopropyl Group: The cyclopropylamine is then reacted with 2-methoxybenzoyl chloride to form N-cyclopropyl-2-methoxybenzamide.
Attachment of the Thiophen-3-ylmethyl Group: The final step involves the alkylation of N-cyclopropyl-2-methoxybenzamide with thiophen-3-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophen-3-ylmethyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-cyclopropyl-2-hydroxy-N-(thiophen-3-ylmethyl)benzamide.
Reduction: Formation of N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)aniline.
Substitution: Formation of various substituted thiophen-3-ylmethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-methoxybenzamide: Lacks the thiophen-3-ylmethyl group, which may result in different biological activities.
N-(thiophen-3-ylmethyl)-2-methoxybenzamide:
N-cyclopropyl-2-hydroxy-N-(thiophen-3-ylmethyl)benzamide: An oxidized derivative with different chemical properties.
Uniqueness
N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide is unique due to the combination of its cyclopropyl, methoxy, and thiophen-3-ylmethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable subject of study in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-15-5-3-2-4-14(15)16(18)17(13-6-7-13)10-12-8-9-20-11-12/h2-5,8-9,11,13H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUMICKXIMWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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